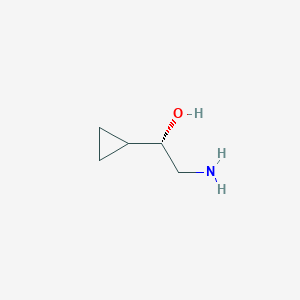
(S)-2-Amino-1-cyclopropylethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-amino-1-cyclopropylethan-1-ol is a chiral amino alcohol with a cyclopropyl group attached to the ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-cyclopropylethan-1-ol typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method is the reaction of cyclopropylcarbinol with ammonia or an amine under suitable conditions. The reaction can be catalyzed by transition metals or other catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of (1S)-2-amino-1-cyclopropylethan-1-ol may involve continuous flow processes to ensure consistent quality and high yield. These processes often utilize advanced catalytic systems and optimized reaction conditions to scale up the production efficiently.
化学反应分析
Types of Reactions
(1S)-2-amino-1-cyclopropylethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form ethers, esters, or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopropyl ketones, while substitution reactions can produce a variety of derivatives, including ethers and amides.
科学研究应用
(1S)-2-amino-1-cyclopropylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as a precursor in various industrial processes.
作用机制
The mechanism of action of (1S)-2-amino-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
(1R)-2-amino-1-cyclopropylethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amino group.
Cyclopropanol: A related compound with a cyclopropyl group attached to a hydroxyl group.
Uniqueness
(1S)-2-amino-1-cyclopropylethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
属性
分子式 |
C5H11NO |
|---|---|
分子量 |
101.15 g/mol |
IUPAC 名称 |
(1S)-2-amino-1-cyclopropylethanol |
InChI |
InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2/t5-/m1/s1 |
InChI 键 |
JCAJMHONCHYTCA-RXMQYKEDSA-N |
手性 SMILES |
C1CC1[C@@H](CN)O |
规范 SMILES |
C1CC1C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















